cis-Octahydro-2H-benzimidazol-2-one
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Overview
Description
cis-Octahydro-2H-benzimidazol-2-one is a heterocyclic compound with the molecular formula C7H12N2O and a molecular weight of 140.18 g/mol It is characterized by a bicyclic structure consisting of a benzimidazole ring system that is fully saturated, giving it the “octahydro” designation
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-Octahydro-2H-benzimidazol-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reduction of 2-nitroaniline derivatives followed by cyclization with formaldehyde or other aldehydes . The reaction conditions often require a catalyst, such as palladium on carbon, and hydrogen gas for the reduction step. The cyclization step may be carried out in the presence of an acid catalyst to facilitate ring closure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate advanced purification techniques, such as crystallization and chromatography, to obtain high-purity this compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
cis-Octahydro-2H-benzimidazol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can further saturate the ring system or modify substituents.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.
Substitution: Reagents such as alkyl halides and nucleophiles like amines or thiols are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives, while substitution reactions can produce a variety of functionalized benzimidazole compounds .
Scientific Research Applications
cis-Octahydro-2H-benzimidazol-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the preparation of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of cis-Octahydro-2H-benzimidazol-2-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering protein conformation .
Comparison with Similar Compounds
Similar Compounds
1,3-Dihydro-2H-imidazol-2-one: Another heterocyclic compound with a similar core structure but differing in saturation and functional groups.
cis-Decahydronaphthalene: A fully saturated bicyclic compound, similar in structure but lacking nitrogen atoms.
Uniqueness
cis-Octahydro-2H-benzimidazol-2-one is unique due to its fully saturated benzimidazole ring system, which imparts distinct chemical and physical properties.
Biological Activity
cis-Octahydro-2H-benzimidazol-2-one, also known by its CAS number 1123-97-3, is a heterocyclic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial and anticancer activities, mechanisms of action, and comparisons with similar compounds.
- Molecular Formula : C7H12N2O
- Molecular Weight : 140.18 g/mol
- Structural Characteristics : The compound features a saturated benzimidazole ring, which contributes to its unique chemical behavior and biological interactions.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. Studies have reported its efficacy against various bacterial strains, suggesting it could serve as a potential lead compound for developing new antibiotics.
Microorganism | Activity | Reference |
---|---|---|
Staphylococcus aureus | Inhibition of growth | |
Escherichia coli | Moderate antibacterial effect | |
Candida albicans | Antifungal properties observed |
Anticancer Activity
Preliminary studies have also explored the anticancer potential of this compound. It has shown promise in inhibiting the proliferation of cancer cell lines through various mechanisms:
- Cell Cycle Arrest : The compound may induce cell cycle arrest in cancer cells, preventing their division.
- Apoptosis Induction : Evidence suggests that it can trigger apoptosis in malignant cells, leading to programmed cell death.
Cancer Cell Line | Effect Observed | Reference |
---|---|---|
HeLa | Reduced viability | |
MCF-7 | Induction of apoptosis |
The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve:
- Interaction with Enzymes and Receptors : The compound may bind to specific enzymes or receptors, modulating their activity.
- Alteration of Protein Conformation : It may induce conformational changes in target proteins, affecting their function.
Case Studies
Several case studies highlight the biological activity of this compound:
- A study demonstrated its effectiveness against Staphylococcus aureus, where it inhibited bacterial growth significantly compared to control groups.
- Another investigation focused on its anticancer properties, revealing that treatment with the compound led to a marked decrease in cell viability in HeLa cells.
Comparison with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Structural Features | Biological Activity |
---|---|---|
1,3-Dihydro-2H-imidazol-2-one | Less saturated | Antimicrobial |
cis-Decahydronaphthalene | Fully saturated | Limited biological activity |
Properties
IUPAC Name |
(3aR,7aS)-1,3,3a,4,5,6,7,7a-octahydrobenzimidazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c10-7-8-5-3-1-2-4-6(5)9-7/h5-6H,1-4H2,(H2,8,9,10)/t5-,6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWIIUBCMPVZLBA-OLQVQODUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)NC(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]2[C@@H](C1)NC(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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